2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
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Description
2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H15BrN4O2 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.03784 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Mode of Action
The compound interacts with its target, AchE, leading to a significant reduction in the enzyme’s activity . This interaction disrupts the normal transmission of nerve impulses, resulting in various physiological changes .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with AchE may lead to an increase in oxidative stress, affecting different cellular components negatively .
Pharmacokinetics
It’s worth noting that the compound’s structure, which includes a nitrogen-based hetero-aromatic ring, could potentially modulate the pharmacokinetic properties of the drug substance .
Result of Action
The result of the compound’s action is a dose-dependent increase in malondialdehyde (MDA) concentration, a common biomarker for cells and tissue oxidative injury . This increase was statistically insignificant . The compound also exhibits neurotoxic potentials, affecting the AchE activity and MDA level in the brain of alevins .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-13-2-4-14(5-3-13)17-10-11-19(26)25(23-17)12-18-22-20(24-27-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCSEJVZJQCSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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